Journal Name:Geochimica et Cosmochimica Acta
Journal ISSN:0016-7037
IF:5.921
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/212/description#description
Year of Origin:1950
Publisher:Elsevier Ltd
Number of Articles Per Year:455
Publishing Cycle:Semimonthly
OA or Not:Not
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.saa.2023.123137
Plasmonic-WS2 hybrids have attracted widespread interest for plasmon driven catalytic reactions. In this work, a Ag nanoparticles (NPs)/WS2 hybrid was fabricated by utilizing a one-step anodized Al template-assisted vacuum thermal evaporation technique and wet transfer method. To optimize the catalytic performance, the morphological evolution and corresponding changes in the catalytic properties of the Ag NPs/WS2 hybrid at different thermal annealing temperatures were investigated. It was found that the surface-enhanced Raman scattering (SERS) and catalytic activity of the hybrid were optimized by tuning the annealing temperature, with the optimal SERS and catalytic properties observed at 290°C. These results may open new avenues for improving the efficiency and expanding the research field of plasmon-driven reactions.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.saa.2023.123146
Nitrogen-doped carbon dots (CDN) were prepared by microwave hydrothermal method using ammonium citrate (AC) and ethylenediaminetetraacetic acid (EDTA) as precursor. It was characterized by transmission electron microscopy (TEM) and infrared spectroscopy (IR). The CDN was found to catalyze the reduction of HAuCl4 to produce gold nanoparticles (AuNP), among which fructose was an effective reducing agent. Using malachite green (MG) as a molecular probe, the surface enhanced Raman scattering (SERS) intensity at 1617 cm-1 and the resonance Rayleigh scattering (RRS) intensity at 375 nm increased linearly with increasing CDN concentration, respectively. The catalytic activity of CDN is inhibited because the aptamer (Apt) can be adsorbed on the surface of the catalyst CDN. The aptamer (Apt)-Pb2+ reaction and CDN-Apt adsorbing reaction were competitive reaction. When there is Pb2+ that binds more tightly to Apt, Apt is desorbed, and the catalytic ability of CDN is restored. Accordingly, an Apt-mediated nanocatalytic amplification SERS/RRS platform for quantitative detection of lead ions was constructed. For the SERS method, the linear range was 0.5-120 nmol/L with DL of 0.11 nmol/L. For the RRS method, the Pb2+ concentration was linear in the range of 50-400 nmol/L with the RRS intensity, and the DL was 15.32 nmol/L. The analysis platform uses CDN catalyzed nanoreactions to generate AuNP products with SERS activity as a substrate, thus overcoming the shortcomings of Pb2+ without scattering activity, and realizing the possibility of SERS and RRS detection of metal ions. It was used for the determination of Pb2+ in real samples with relative standard deviations were 0.94 %-2.71 % and recovery was 99.00 %-103.70 %, respectively. In addition, the mechanism of CDN nanoenzyme heterogeneous catalysis of nano-gold reactions was discussed.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.saa.2023.123157
In a circular economy perspective, the development of fast and efficient sensor-based recognition strategies of plastic waste, not only by polymer but also by color, plays a crucial role for the production of high quality secondary raw materials in recycling plants. In this work, mixed colored flakes of high-density polyethylene (HDPE) from packaging waste were simultaneously classified by hyperspectral imaging working in the visible range (400–750 nm), combined with machine learning. Two classification models were built and compared: (1) partial least square-discriminant analysis (PLS-DA) for 6 HDPE macro-color classes identification (i.e., white, blue, green, red, orange and yellow) and (2) hierarchical PLS-DA for a more accurate discrimination of the different HDPE color tones, providing as output 14 color classes. The obtained classification results were excellent for both models, with values of Recall, Specificity, Accuracy, and F-score in prediction close to 1. The proposed methodological approach can be utilized as sensor-based sorting logic in plastic recycling plants, tuning the output based on the required needs of the recycling plant, allowing to obtain a high-quality recycled HDPE of different colors, optimizing the plastic recycling process, in agreement with the principles of circular economy.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.saa.2023.123156
The accurate surveillance and sensitive detection of deferoxamine mesylate (DFO) is of great significance to ensure the safety of thalassemia major patients. Herein, we report a new nanozyme-based colorimetric sensor platform for DFO detection. First, a metal-organic framework (ZIF-67) was used as a precursor for the synthesis of FeNiCo-LDH (Layered Double Hydroxide, LDH) via an ion exchange reaction stirring at room temperature. The results of electron microscopy and nitrogen adsorption-desorption showed that FeNiCo-LDH exhibited a 3D hollow and mesopores structure, which supplied more exposed active sites and faster transfer of mass. The as-prepared FeNiCo-LDH showed superior peroxidase-like activity with a low Km and high υmax. It can catalyze the decomposition of H2O2 to generate reactive oxygen species (ROS) and further react with 3,3′,5,5′-tetramethylbenzidine (TMB) to form blue oxidized TMB (oxTMB), which has a characteristic absorption at 652 nm. Once DFO was introduced, it can complex with FeNiCo-LDH and inhibit the peroxidase-like activity of FeNiCo-LDH, making the color of oxTMB lighter. The quantitative range of DFO was 0.8-28 μM with a detection limit of 0.71 μM. This established method was applied to the detection of DFO content in urine samples of thalassemia patients, and the spiked recoveries were falling between 97.7% and 109.6%, with a relative standard deviation was less than 5%, providing a promising tool for the clinical medication of thalassemia patients.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.saa.2023.123107
An ion pair-based surfactant-assisted dispersive liquid–liquid microextraction with solidification of floating organic drop (IP-SA-DLLME-SFOD) was developed for extraction of vanadium followed by spectrophotometric determination. Tannic acid (TA) and cetyl trimethylammonium bromide (CTAB) were utilized as complexing and ion-pairing agents, respectively. Using ion-pairing, TA-vanadium complex became more hydrophobic and quantitatively extracted into 1-undecanol. Some factors that influence extraction efficiency were studied. Under optimized circumstances, the detection and quantification limits were 1.8 μg L-1 and 5.9 μg L-1, respectively. The method was linear up to 1000 μg L-1 and the enrichment factors was 19.8. For 100 μg L-1 vanadium, the intra-day, and inter-days relative standard deviations (n = 8) were 1.4% and 1.8%, respectively. The suggested IP-SA-DLLME-SFOD procedure has been effectively implemented for spectrophotometric quantification of vanadium in fresh fruit juice samples. Finally, the greenness of the approach was estimated using Analytical Greenness Calculator (AGREE), which proved its environmental friendliness and safety.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.saa.2023.123111
Synthesis of lignin-based carbon dots (LCDs) with high quantum yield (QY), stable fluorescence properties and biocompatibility has been a challenge. Here, we propose an improved two-step strategy for producing high-quality LCDs from enzymatic hydrolysis lignin (EHL). The p-aminobenzenesulfonic acid used in the strategy not only provides nitrogen and sulfur elements, but also tailors the disordered three-dimensional structure of EHL. The successful co-doping of N and S elements favors the reduction of the optical energy bandgap (Eg), resulting in a high QY of 45.05% for LCDs. The LCDs exhibited superior selectivity and sensitivity for Fe3+ with a limit of detection (LOD) of 0.15 μM when Fe3+ concentration was 50–500 μM. In addition, LCDs demonstrated significant fluorescence in HepG2 cells and HepG2 cells loaded with LCDs at a concentration of 80 μg/mL showed good viability, suggesting that they are suitable for in vivo applications. The luminescent centers of LCDs change during pH regulation and thus show a special visual response to pH changes, making them have great potential for detecting metabolism in living cells. This work provides a novel and low-cost method for fabricating sustainable fluorescent probes for chemical sensing and bioimaging.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.saa.2023.123131
This paper is a continuation of our previous research and aims to further investigate and elucidate the nature and mechanisms of noncovalent supramolecular interactions between four methyl benzoate derivatives (I-IV), which are capable of exhibiting Twisted Intramolecular Charge Transfer (TICT) and/or Excited State Intramolecular Proton Transfer (ESIPT)‐type behavior, and chemical and biological nanocavities. Photophysical and photochemical properties of molecules I-IV in aqueous solution in the presence of well-recognized macrocyclic host p-sulfocalix[6]arenes (SCA[6]) have been studied using steady-state, time-resolved and 1H NMR spectroscopic techniques. The changes in the ground- and excited-state spectroscopic characteristics (absorption and fluorescence spectra, time-resolved fluorescence spectra, fluorescence decay times and 1H NMR spectra) undergo significant modifications upon encapsulation of the investigated methyl benzoate derivative in the macromolecular cavity. For the two compounds (I and II), the interactions with the macrocycles with a hydrophobic SCA[6] cavity lead to the formation of stable inclusion complexes with 1:1 stoichiometry, both in the ground and excited state, while the stoichiometry of the III-SCA[6] and IV-SCA[6] complexes in the ground and excited states is 1:2. The values of the equilibrium constants have been determined from the spectroscopic data using Benesi-Hildebrand and nonlinear regression procedures. The location of the organic molecule inside the SCA[6] has been investigated by 1H NMR experiments. The changes in macrocyclic compound-induced NMR chemical shifts clearly indicate that the chemical structure of inclusion complexes is very different for methyl benzoate derivative-SCA[6] and methyl benzoate derivative-CB[7] systems. Finally, we have shown, using time-dependent fluorescence Stokes shift, that very fast solvation dynamics of pure water is markedly different from that of the confined water molecule in SCA[6] system.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.saa.2023.123129
Recognition of metal ions in aqueous media has direct impact for designing new supramolecular hosts for targeting biochemical pathways. In the present work we have studied the binding behavior of three simple chalcones with variation in number of phenolic OH groups. These chalcones showed very good binding capabilities towards metal ions in CH3OH-H2O (1:1, v/v) solvent system. The receptors R1 has interacted with all metal ions, which are used in the present study through 2:1 mode of complexation whereas R2 have showed equilibrium between the complexes of 2:1 and 1:1 with few exceptions. The highest association constants (K21) of R1 and R2 for Fe2+ is observed as 1.1 × 109 (4) M-1 and 2.3 × 108 (7) M-1 respectively by fluorescence titration method. But R3, which is lack of any phenolic OH group, binds all the metal ions through the formation of 1:1 mode of complex formation by exploiting the only one donor site as carbonyl ‘O’ atom resulting lower association constant for all the metal ions. So intermolecular hydrogen bonding as well as π- π stacking interaction forced the receptors R1 and R2 to arrange in a pseudo cleft orientation for the recognition of metal ions in 2:1 mode of complex formation. The binding behaviour of the receptors with few alkali metal ions (Na+, K+ and Cs+) and alkaline-earth metal ions (Mg2+, Ca2+ and Ba2+) are also studied and observed weak binding nature in compared with the transition metal ions.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.saa.2023.123204
Too little is known about areia de escrever, i.e., blotting sands, the intriguing particles sprinkled on freshly written scripts to accelerate the drying time of the ink. Blotting sands constitute a valuable but underestimated historical source.This work investigated the blotting sands used on the account books of the religious houses scattered across continental Portugal and Madeira Island (16th-19th century). The sands were mainly composed of different minerals, predominately black sands, but in a few cases, minerals were found mixed with gums, paper cocoons or bone grates. The combined use of SEM-EDS, µ-Raman and FT-IR techniques uncovered the materials' chemical or mineralogical composition and morphology. This approach, allied with image analysis and statistics complemented with multivariate analysis, allowed us to look for trends between the samples and hypothesise about their provenance. Heavy minerals, such as ilmenite, hematite and almandine, were identified as major components, together with other silicates (e.g., quartz). Samples were dominated by medium-sized grains with shape features indicating texturally mature sediments resulting from a medium-to-long sedimentary transport. Due to shorter geological transport distances, Madeira Island was the exception, with more angular grains. This work allowed us to uncover blotting sands, value them as historical sources, and establish a roadmap for their use in Portugal, aiming to pave the way towards a more global context in Europe.
Geochimica et Cosmochimica Acta ( IF 5.921 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.saa.2023.123206
This paper proposes to detect heavy metal pollutants in wheat using terahertz spectroscopy and deep support vector machine (DSVM). Five heavy metal pollutants, arsenic, lead, mercury, chromium, and cadmium, were considered for detection in wheat samples. THz spectral data were pre-processed by wavelet denoising. DSVM was introduced to further enhance the accuracy of the SVM classification model. According to the relationship between the accuracy and the training time with the number of hidden layers ranging from 1 to 4, the model performs the best when the hidden layer network has three layers. Besides, using the back-propagation algorithm to optimize the entire DSVM network. Compared with Deep neural network (DNN) and SVM models, the comprehensive evaluation index of the proposed model optimized by DSVM has the highest accuracy of 91.3%. It realized the exploration enhanced the classification accuracy of the heavy metal pollutants in wheat.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
地学1区 | GEOCHEMISTRY & GEOPHYSICS 地球化学与地球物理1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.30 | 192 | Science Citation Index Science Citation Index Expanded | Not |
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